molecular formula C7H5ClKNO2 B13665740 Potassium 2-(3-chloropyridin-2-yl)acetate

Potassium 2-(3-chloropyridin-2-yl)acetate

Cat. No.: B13665740
M. Wt: 209.67 g/mol
InChI Key: FPJNYCFGUADICU-UHFFFAOYSA-M
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Description

Potassium 2-(3-chloropyridin-2-yl)acetate is an organic compound with the molecular formula C₇H₅ClKNO₂. It is a potassium salt derivative of 2-(3-chloropyridin-2-yl)acetic acid. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 2-(3-chloropyridin-2-yl)acetate typically involves the reaction of 2-(3-chloropyridin-2-yl)acetic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, where the acid reacts with the base to form the potassium salt. The reaction can be represented as follows:

C7H6ClNO2+KOHC7H5ClKNO2+H2O\text{C}_7\text{H}_6\text{ClNO}_2 + \text{KOH} \rightarrow \text{C}_7\text{H}_5\text{ClKNO}_2 + \text{H}_2\text{O} C7​H6​ClNO2​+KOH→C7​H5​ClKNO2​+H2​O

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using larger reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and real-time monitoring helps in maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

Potassium 2-(3-chloropyridin-2-yl)acetate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the pyridine ring can be substituted by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form different derivatives.

    Reduction Reactions: The compound can be reduced under specific conditions to yield different products.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound.

Scientific Research Applications

Potassium 2-(3-chloropyridin-2-yl)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Potassium 2-(3-chloropyridin-2-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Potassium 2-(3-bromopyridin-2-yl)acetate
  • Potassium 2-(3-fluoropyridin-2-yl)acetate
  • Potassium 2-(3-methylpyridin-2-yl)acetate

Uniqueness

Potassium 2-(3-chloropyridin-2-yl)acetate is unique due to the presence of the chlorine atom in the pyridine ring, which imparts specific chemical reactivity and properties. This makes it distinct from other similar compounds, allowing for unique applications and reactions.

Properties

Molecular Formula

C7H5ClKNO2

Molecular Weight

209.67 g/mol

IUPAC Name

potassium;2-(3-chloropyridin-2-yl)acetate

InChI

InChI=1S/C7H6ClNO2.K/c8-5-2-1-3-9-6(5)4-7(10)11;/h1-3H,4H2,(H,10,11);/q;+1/p-1

InChI Key

FPJNYCFGUADICU-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(N=C1)CC(=O)[O-])Cl.[K+]

Origin of Product

United States

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